molecular formula C11H8O3 B147050 2-Hydroxy-1-naphthoic acid CAS No. 2283-08-1

2-Hydroxy-1-naphthoic acid

Cat. No. B147050
CAS RN: 2283-08-1
M. Wt: 188.18 g/mol
InChI Key: UPHOPMSGKZNELG-UHFFFAOYSA-N
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Description

2-Hydroxy-1-naphthoic acid is a chemical compound that is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a hydroxyl group and a carboxylic acid group attached to the naphthalene ring system. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

Several methods have been developed for the synthesis of this compound and its derivatives. A practical synthesis method for a related compound, 2-(6-methoxy-2-naphthyl)propenoic acid, involves Pd-catalyzed reactions and alkaline hydrolysis . Another approach for synthesizing complex 2-hydroxy-1-naphthoic acids includes a four-step sequence with Z-selective olefination and oxidative cyclization . Additionally, a new synthesis route for substituted this compound esters and amides has been developed using manganese(III) acetate or cerium(IV) ammonium nitrate for oxidation . A Ru-catalyzed C-H activation and double alkyne annulation under air have also been reported for the synthesis of multisubstituted 1-naphthoic acids .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been explored through various techniques. A new polymorph of 1-hydroxy-2-naphthoic acid was discovered during co-crystallization experiments, indicating the existence of different stable forms of the compound . Co-crystals of caffeine and hydroxy-2-naphthoic acids have been synthesized, revealing the formation of carboxylic acid dimers and the importance of hydrogen bonding in the crystal structure .

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to its functional groups. The synthesis and characterization of trivalent and tetravalent derivatives of this compound have been achieved, demonstrating the compound's ability to form complexes with different metals and non-metals . Weak C–H···X interactions have been shown to play a significant role in the formation of cocrystals with N-containing heteroaromatics, highlighting the compound's versatility in forming supramolecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The ring cleavage product of 1-hydroxy-2-naphthoate, an intermediate in the phenanthrene-degradative pathway, has been studied, revealing insights into the compound's behavior under different pH conditions . The hydroxy group in 1-naphthols has been utilized for regioselective C-H bond cleavage under rhodium catalysis, indicating the reactivity of the hydroxyl group in chemical transformations .

Scientific Research Applications

Synthesis and Purity

  • Synthesis Process : 2-Hydroxy-1-naphthoic acid can be prepared from β-naphthol and sodium hydroxide in n-octane, reaching a purity of 98%. The yield can be optimized by adjusting reaction pressure, temperature, and time (Jiang Ting-shun, 2008).

Polymorphism

  • Pharmaceutical Co-crystal Preparation : 1-Hydroxy-2-naphthoic acid, a variant of this compound, is used in pharmaceutical co-crystal preparation. A new polymorph of this acid was discovered, offering insights into its stability and thermodynamic relationships (Qi Zhang et al., 2015).

Photophysical Properties

  • Photophysical and Photochemical Analysis : 1-Hydroxy-2-naphthoic acid shows specific fluorescence properties, influenced by concentration, solvent, pH, temperature, and excitation wavelength. These properties have been explored through various experimental and theoretical methods (H. Mishra et al., 2005).

Fluorescence Studies

  • Luminescence Behavior with Metals : The luminescence properties of 1-hydroxy-2-naphthoic acid and its isomers, in the presence of zirconium(IV), reveal different behaviors, including quenching and enhancement under varying pH conditions (M. I. Rodríguez-Cáceres et al., 2008).

Catalysis and Synthesis

  • Catalytic Synthesis of Derivatives : Arylamides of 3-hydroxy-2-naphthoic acid, another variant, are used in organic pigments, medicines, and pesticides. Research has focused on effective catalysts for synthesizing these derivatives (Leon Shteinberg, 2022).

Purification Processes

  • Purification Techniques : The purification process of 3-hydroxy-2-naphthoic acid from impurities using tributyl phosphate in a supported liquid membrane system has been studied, providing insights for improving purity in industrial applications (Deepak U Bapat et al., 2017).

Chemical Complexes

  • Complex Formation and Crystal Structures : Studies on the complex formation and crystal structures involving hydroxynaphthoic acids and various metals highlight their potential in coordination chemistry and materials science (S. Elsayed et al., 2013).

Mechanism of Action

Target of Action

2-Hydroxy-1-naphthoic acid primarily targets the respiratory system . It is also known to interact with certain enzymes such as 1-hydroxy-2-naphthoate 1,2-dioxygenase , which catalyzes the chemical reaction of 1-hydroxy-2-naphthoate .

Mode of Action

It is known that it interacts with its target enzyme, 1-hydroxy-2-naphthoate 1,2-dioxygenase, to facilitate the breakdown of 1-hydroxy-2-naphthoate .

Biochemical Pathways

This compound is involved in the degradation of phenanthrene via the salicylate and protocatechuate pathways . The intermediate metabolite 1-hydroxy-2-naphthoic acid (HNA) accumulates during phenanthrene catabolism . The enzyme salicylate hydroxylase catalyzes both the salicylate hydroxylation and the conversion of 1-hydroxy-2-naphthoic acid to 1,2-dihydroxynaphthalene .

Pharmacokinetics

It is known that it is freely soluble in alcohol, benzene, and diethyl ether, but insoluble in cold water . This suggests that its bioavailability may be influenced by the solvent in which it is administered.

Result of Action

It is known to play a role in the degradation of phenanthrene, a polycyclic aromatic hydrocarbon . This suggests that it may have potential applications in the bioremediation of certain types of environmental pollution.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents suggests that its action may be influenced by the chemical composition of its environment

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, serious eye irritation, and skin irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this chemical .

Future Directions

While specific future directions for 2-Hydroxy-1-naphthoic acid are not detailed, it’s worth noting that a cocrystal of caffeine and this compound was discovered via a screening method . This could open up new avenues for research and applications in the field of cocrystal formation.

properties

IUPAC Name

2-hydroxynaphthalene-1-carboxylic acid
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InChI

InChI=1S/C11H8O3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12H,(H,13,14)
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InChI Key

UPHOPMSGKZNELG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)O
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Molecular Formula

C11H8O3
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DSSTOX Substance ID

DTXSID9062304
Record name 1-Naphthalenecarboxylic acid, 2-hydroxy-
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Molecular Weight

188.18 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2-Hydroxy-1-naphthoic acid
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CAS RN

2283-08-1, 30440-92-7
Record name 2-Hydroxy-1-naphthoic acid
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Record name 2-HYDROXY-1-NAPHTHOIC ACID
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Synthesis routes and methods I

Procedure details

This methyl ester was previously made by fusion of anisole and 2-furoic acid followed by esterification of the acid intermediate, J. Amer. Chem. Soc., Vol. 69, 2261 (1947). Methyl esters of methoxy carboxylic acids were prepared by methylation of aromatic hydroxy carboxylic acids with dimethyl sulfate in the presence of potassium carbonate as base, using acetone as the solvent, Houben-Weyl, Methoden der Organischen Chemie., Vol. 8, 542-3 (1952). Methylation of 2-hydroxy-1-naphthoic acid with dimethyl sulfate in aqueous sodium or potassium hydroxide produced mainly methyl-2-methoxy-1-naphthalenecarboxylate, Chemische Berichte, Vol. 37, 3658-61 (1904). In aqueous solutions, at pH 4-6.5, methylation of hydroxy napthoic acids with dimethyl sulfate produced the methyl esters of the hydroxy naphthoic acids.
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aromatic hydroxy carboxylic acids
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Synthesis routes and methods II

Procedure details

A wholly aromatic copolymer of hydroxybenzoic acid and hydroxynaphthoic acid was prepared by reacting 48.3 g (0.35 mole) of 4-hydroxybenzoic acid with 28.2 g (0.15 mole) of 6-hydroxy 2-naphthoic acid. Dibutyl tin diacetate was used as the catalyst (1800 ppm on total charge). The reaction mixture was heated for 11/2 hrs. at 300° C. and at 320° C. for 30 minutes, by which time it was very viscous. Strong fibers were pulled from the melt. The total yield of water was 17 ml, (94% theory). The isolated polymer had a Tm of 240°, an IV of 6.7 and the FTIR analysis showed a hydroxybenzoic acid/hydroxynaphthoic acid ratio of approximately 65/35.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2H1NA?

A1: 2H1NA has the molecular formula C11H8O3 and a molecular weight of 188.18 g/mol.

Q2: What spectroscopic data is available for 2H1NA?

A2: 2H1NA has been characterized using various spectroscopic techniques, including infrared (IR) [], proton nuclear magnetic resonance (1H-NMR) [, ], mass spectrometry (MS) [, ], and UV-visible spectroscopy [, , ]. These techniques provide information about its functional groups, structure, and electronic transitions.

Q3: Is 2H1NA biodegradable?

A3: Yes, 2H1NA has been identified as a key intermediate in the biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene by various bacterial species [, , , , , , ].

Q4: How do bacteria degrade 2H1NA?

A4: Bacteria utilize different pathways to degrade 2H1NA. Some employ a meta-cleavage pathway, involving ring cleavage by dioxygenases, leading to the formation of compounds like 2,2-dicarboxychromene or 2-hydroxychromene-2-glyoxylic acid [, , ]. Others utilize a non-oxidative decarboxylase to convert 2H1NA to 2-naphthol, which is further metabolized [, ].

Q5: What is the environmental significance of 2H1NA biodegradation?

A5: The biodegradation of 2H1NA represents a crucial step in the complete mineralization of PAHs, which are significant environmental pollutants [, , , , ]. Understanding these pathways is critical for developing bioremediation strategies.

Q6: Can 2H1NA form inclusion complexes?

A6: Yes, 2H1NA forms inclusion complexes with β-cyclodextrin (β-CD) [, ]. These complexes exhibit altered spectral properties compared to free 2H1NA, suggesting successful encapsulation within the β-CD cavity.

Q7: What applications do 2H1NA inclusion complexes have?

A7: The 2H1NA:β-CD inclusion complex has shown potential for chemosensing applications, particularly in detecting Ag+ ions with high selectivity and sensitivity [].

Q8: Can 2H1NA be used in organic synthesis?

A8: Yes, 2H1NA serves as a starting material in the synthesis of various compounds. For example, it is used to prepare tosyloxymethyl-cyclohexenones, which are then used to synthesize bicycloheptenones [].

Q9: How is 2H1NA involved in sirtinol's mechanism of action?

A10: Sirtinol is metabolized to 2-hydroxy-1-naphthaldehyde (HNA) and subsequently to 2H1NA by plant enzymes, likely aldehyde oxidases []. It is believed that 2H1NA, not sirtinol itself, is the active compound interacting with the auxin signaling pathway.

Q10: Can 2H1NA be used to study auxin signaling?

A11: While 2H1NA is involved in sirtinol's effect on auxin signaling, its direct application for auxin research is limited by its poor uptake by plant seedlings compared to sirtinol or HNA [].

Q11: Can 2H1NA form complexes with metal ions?

A12: Yes, 2H1NA readily forms complexes with various metal ions like Cu2+, Ni2+, Co2+, Mn2+, Fe3+, Cd2+, and UO22+ [, , , , ]. These complexes have been studied for their stability constants, structure, and potential applications.

Q12: What factors influence the stability of 2H1NA metal complexes?

A13: The stability of 2H1NA metal complexes depends on factors like the nature of the metal ion, solution pH, and the presence of other ligands [, , , , ].

Q13: What analytical techniques are used to study 2H1NA?

A14: Various techniques are employed, including gas chromatography-mass spectrometry (GC-MS) [, , , ], high-performance liquid chromatography (HPLC) [, , ], UV-visible spectroscopy [, , ], fluorescence spectroscopy [, ], and X-ray crystallography []. These techniques help identify, quantify, and characterize 2H1NA in various matrices.

Q14: Is analytical method validation important for 2H1NA analysis?

A15: Yes, as with any analytical method, validation is crucial to ensure the accuracy, precision, and specificity of 2H1NA quantification and characterization []. This is especially important in environmental monitoring and biodegradation studies.

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